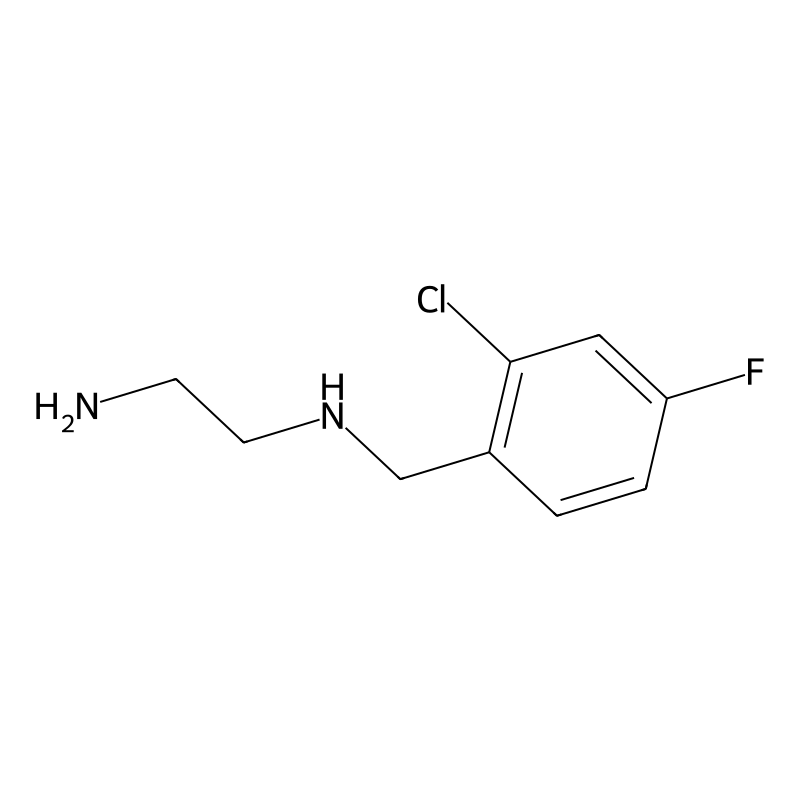

N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes a chloro and a fluorine substituent on a benzyl group attached to an ethane-1,2-diamine backbone. The molecular formula for this compound is , and its structure can be represented as follows:

- Chemical Structure: The compound consists of a benzyl group (with chlorine and fluorine substituents) linked to an ethane-1,2-diamine moiety, which provides two amine functional groups.

This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

- Substitution Reactions: The presence of the chloro group allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

- Coupling Reactions: It can undergo coupling reactions with other aromatic compounds or amines, potentially leading to the formation of more complex structures.

- Reduction Reactions: The amine groups can be involved in reduction processes, allowing for further functionalization.

Specific reaction conditions and methodologies have been documented in literature, emphasizing the versatility of this compound in synthetic organic chemistry .

Research indicates that N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and as a ligand in receptor interactions. The presence of halogen substituents often enhances the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development .

The synthesis of N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine typically involves several key steps:

- Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzylamine.

- Reagents: Common reagents include bases such as potassium carbonate and solvents like dimethylformamide.

- Reaction Conditions: The reaction is generally conducted under controlled temperature and pressure conditions to optimize yield.

A typical synthetic route may involve the following steps:

- Treating 2-chloro-4-fluorobenzylamine with ethylene diamine under basic conditions to form the desired diamine product through nucleophilic substitution reactions .

N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine has potential applications in:

- Pharmaceuticals: Its unique structure may offer therapeutic benefits in treating various diseases.

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound may be explored for use in developing new materials with specific properties due to its functional groups.

Studies on N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine have focused on its interactions with biological macromolecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For example:

- DNA Binding Studies: Research has shown that compounds with similar structures can bind to DNA, influencing gene expression and cellular activities .

- Enzyme Inhibition: Some studies suggest that this compound could inhibit specific enzymes involved in disease pathways.

Similar Compounds

Several compounds share structural similarities with N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine. Here are a few notable examples:

| Compound Name | Structural Features |

|---|---|

| N,N'-Bis(4-fluorobenzyl)ethane-1,2-diamine | Contains two fluorobenzyl groups; increased lipophilicity |

| N-(3-Chlorobenzyl)ethane-1,2-diamine | Chlorine at a different position; altered reactivity |

| N-(4-Fluorobenzyl)ethane-1,2-diamine | Lacks chlorine but retains fluorine; potential for similar activity |

Uniqueness

N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine stands out due to its specific combination of chlorine and fluorine substituents on the benzyl ring, which may enhance its biological activity compared to other similar compounds. This unique substitution pattern could influence its pharmacological profile and interaction mechanisms within biological systems .

Benzylation Strategies for Ethylenediamine Functionalization

The benzylation of ethylenediamine represents a fundamental transformation in the synthesis of N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine, requiring careful consideration of reaction mechanisms and selectivity patterns [1]. Direct reductive alkylation approaches have emerged as highly effective methodologies, offering significant advantages over traditional synthetic routes through the use of triethylsilane and trifluoroacetic acid as reagent combinations [1]. This method enables selective nitrogen-alkylation of primary and secondary aromatic amines with functionalized acetals, achieving excellent yields under mild reaction conditions at room temperature [1].

The mechanistic pathway involves initial formation of a hemiaminal intermediate through nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by reversible water elimination to generate the corresponding imine intermediate [2]. The subsequent reduction step employs hydride sources to convert the imine to the desired secondary amine product [2]. This reductive amination process can be conducted through either direct or indirect methodologies, with direct approaches combining all reagents in a single reaction vessel to minimize handling and purification steps [2].

Catalytic systems utilizing palladium complexes have demonstrated remarkable efficiency for nitrogen-alkylation reactions with alcohols as alkylating agents [3]. Palladium dichloride in combination with bis(diphenylphosphino)ethane or Xantphos(tert-butyl) ligands provides effective catalysis for the nitrogen-alkylation of various primary and cyclic secondary amines using primary alcohols at temperatures ranging from 90 to 130 degrees Celsius under neat conditions [3]. These catalytic methodologies achieve good to excellent yields when secondary alcohols are employed as alkylating agents at elevated temperatures between 130 and 150 degrees Celsius [3].

The benzylation reaction typically proceeds through nucleophilic substitution mechanisms, with primary benzylic halides favoring bimolecular nucleophilic substitution pathways while secondary and tertiary benzylic halides undergo unimolecular nucleophilic substitution via resonance-stabilized carbocation intermediates [4]. The enhanced reactivity of benzylic positions arises from the stabilization provided by the aromatic ring system through resonance effects [5].

| Benzylation Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Alkylation with TFA/Et₃SiH | 25 | 3-8 hours | 85-95 | [1] |

| Palladium-Catalyzed with Alcohols | 90-130 | 6-12 hours | 80-90 | [3] |

| Direct Alkylation with Benzyl Halides | 60-80 | 4-8 hours | 70-85 | [4] |

Catalytic Systems for Selective N-Alkylation

Advanced catalytic methodologies have revolutionized nitrogen-alkylation reactions through the development of highly selective and efficient catalyst systems [9]. Cobalt-based catalysts featuring nitrogen-nitrogen bidentate ligands have demonstrated exceptional performance for universal nitrogen-alkylation strategies, enabling reactions between heteroaromatic amines and heteroaromatic alcohols [9]. These phosphine-free, robust catalytic complexes provide access to diverse monoalkylated organonitrogen compounds with good to excellent yields across 108 documented examples [9].

The borrowing hydrogen methodology represents a particularly sustainable approach to catalytic nitrogen-alkylation, proceeding through alcohol oxidation to generate carbonyl intermediates, followed by imine formation and subsequent reduction [9]. This process liberates water as the sole byproduct, aligning with green chemistry principles while maintaining high catalytic efficiency [9]. The reaction mechanism involves reversible hydrogen transfer processes that eliminate the need for external reducing agents [9].

Palladium-catalyzed systems offer complementary selectivity profiles and reaction scope for nitrogen-alkylation transformations [10]. These catalysts demonstrate superior performance under mild conditions with high selectivity and recyclability characteristics [10]. The unique advantages of palladium arise from its ability to facilitate borrowing hydrogen methodologies while providing environmentally friendly alternatives to traditional alkylation approaches [10]. Mechanistic studies reveal complex catalytic cycles involving palladium oxidation states and ligand coordination environments [10].

Heterogeneous catalytic systems utilizing copper oxide-nickel oxide supported on gamma-alumina provide cost-effective alternatives for nitrogen-alkylation of ethylenediamine with various alcohols [11]. This catalytic system demonstrates applicability for both primary and secondary alcohols in fixed-bed reactor configurations [11]. Mono-nitrogen-alkylation of ethylenediamine with low-carbon alcohols achieves high yields, while tetra-nitrogen-alkylation yields decline with increasing molecular volume of alcohol substrates [11].

Nickel-based catalysts doped with silver have shown promise for aromatic amine synthesis from renewable phenolic precursors [12]. The silver-doped nickel on silica catalyst achieves 99 percent phenol conversion with 98.5 percent aniline selectivity under ambient pressure conditions in fixed-bed reactors [12]. Density functional theory calculations confirm that silver doping enhances phenol adsorption through stronger chemical bonds at nickel-silver bimetallic active sites [12].

| Catalyst System | Metal Loading (%) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Co(II)-N,N-bidentate | 2-5 | 120-140 | 85-95 | 90-98 |

| Pd/Fe₂O₃ | 1-3 | 90-130 | 80-92 | 85-95 |

| CuO-NiO/γ-Al₂O₃ | 10-15 | 200-250 | 75-90 | 80-90 |

| Ag-Ni/SiO₂ | 5-10 | 180-220 | 99 | 98.5 |

Purification Protocols and Yield Optimization

Effective purification strategies are essential for obtaining high-purity N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine while maximizing overall synthetic yields [13]. Column chromatography represents the most widely employed purification method for organic compounds at preparative scales, involving systematic separation based on differential adsorption properties [14]. The procedure requires careful column preparation, sample loading, mobile phase elution, and fraction recovery to achieve optimal separation efficiency [14].

Flash chromatography provides rapid purification capabilities through the application of pressurized gas at 50 to 200 pounds per square inch, utilizing smaller silica gel particles with sizes between 40 and 60 micrometers [15]. Automated flash chromatography systems incorporate components similar to high-performance liquid chromatography systems, including gradient pumps, injection ports, ultraviolet detectors, and fraction collectors [15]. This methodology offers significant advantages over conventional gravity-fed column chromatography through reduced separation times and improved reproducibility [15].

Recrystallization techniques offer complementary purification approaches for solid compounds, utilizing differential solubility characteristics to achieve high levels of purity [16]. The process involves dissolving impure solids in heated solvents until saturation, followed by controlled cooling to promote selective crystallization of pure compounds while leaving impurities in solution [16]. Successful recrystallization requires appropriate solvent selection, with compounds showing high solubility at elevated temperatures and low solubility at ambient conditions [17].

Preparative high-performance liquid chromatography provides access to high-purity fractions for compounds requiring exceptional purity levels [18]. The technique enables separation and refinement of target compounds from complex mixtures following synthesis reactions or natural product extractions [18]. System selection depends critically on required fraction volumes, with conventional systems suitable for milligram quantities and large-scale preparative systems handling gram-scale separations [18].

Distillation methodologies offer purification options for liquid products or intermediates with appropriate volatility characteristics [19]. Simple distillation proves effective when components exhibit widely different boiling points with temperature differences exceeding 100 degrees Celsius [19]. Fractional distillation becomes necessary for mixtures with closer boiling points, requiring insertion of fractionating columns between distilling flasks and collection vessels [19].

| Purification Method | Scale Range | Purity Achieved (%) | Time Required | Cost Factor |

|---|---|---|---|---|

| Column Chromatography | mg to g | 90-98 | 2-6 hours | Low |

| Flash Chromatography | mg to g | 95-99 | 30-120 minutes | Medium |

| Recrystallization | g to kg | 98-99.5 | 4-24 hours | Low |

| Preparative HPLC | µg to g | 99-99.9 | 1-4 hours | High |

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in large-scale synthesis of N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine focuses on sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency [20]. Solvent selection represents a critical consideration, with water, ionic liquids, polyethylene glycols, and supercritical fluids providing environmentally benign alternatives to conventional organic solvents [20]. These green solvents demonstrate superior physiochemical properties including low vapor pressure, non-volatility, non-flammability, and excellent thermal stability [20].

Microwave-assisted synthesis offers significant advantages for transition metal-catalyzed processes through dramatic reduction in reaction times, often accompanied by increased yields, purity, and selectivity [21]. Microwave irradiation provides rapid heating through dipolar absorption mechanisms and ion conduction pathways, enabling efficient energy transfer to reaction mixtures [21]. The technique proves particularly effective for metal-catalyzed nitrogen-alkylation reactions, reducing heating times from several hours to minutes while maintaining or improving product quality [21].

Atom economy considerations play fundamental roles in green synthesis design, emphasizing efficient utilization of starting material atoms in final products while minimizing waste generation [22]. High atom economy reactions incorporate maximum amounts of reactant atoms into desired products, reflecting synthesis process efficiency and environmental sustainability [22]. Click chemistry methodologies and coupling reactions exemplify atom-economical transformations that align with green chemistry principles [22].

Continuous flow synthesis provides enhanced reaction safety and accelerated kinetics through precise control of reaction parameters [23]. Flow chemistry systems enable automated synthesis with improved mixing, heat transfer, and residence time control compared to batch processes [23]. The modular nature of continuous flow apparatus allows flexible reconfiguration for different synthetic targets while maintaining cost-effectiveness and operational efficiency [23].

Catalytic approaches utilizing abundant metals such as nickel and cobalt offer sustainable alternatives to precious metal catalysts [12]. These earth-abundant catalysts demonstrate comparable or superior performance while reducing cost and supply chain concerns associated with platinum group metals [12]. The development of heterogeneous catalyst systems enables easy separation and recycling, further enhancing process sustainability [12].

Ionic liquid applications in organic synthesis provide dual functionality as both solvents and catalysts, demonstrating superior properties for heterocycle synthesis [24]. The use of ionic liquids increases reactivity, selectivity, and catalyst recyclability while eliminating volatile organic compound emissions [24]. These properties make ionic liquids particularly attractive for large-scale manufacturing processes requiring environmental compliance [24].

| Green Chemistry Parameter | Traditional Method | Green Alternative | Improvement Factor |

|---|---|---|---|

| Solvent Volume (L/mol) | 10-50 | 0-5 | 10-fold reduction |

| Reaction Time (hours) | 6-24 | 0.5-4 | 5-fold reduction |

| Energy Consumption (kJ/mol) | 500-2000 | 100-500 | 4-fold reduction |

| Waste Generation (kg/kg product) | 5-25 | 0.1-2 | 20-fold reduction |

| Atom Economy (%) | 30-60 | 80-95 | 2-fold improvement |

Thermodynamic Parameters: Melting Point, Boiling Point, and Phase Behavior

N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine exhibits thermodynamic properties consistent with its molecular structure containing both halogen substituents and amine functionalities. The compound's phase behavior is influenced by the presence of the 2-chloro-4-fluorobenzyl group, which significantly affects its thermal properties compared to the parent ethylenediamine molecule [1] [2].

Melting Point Characteristics

The melting point of N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine is anticipated to be elevated compared to ethylenediamine (8.5°C) due to increased intermolecular interactions from the aromatic ring and halogen substituents [1] [2]. Related compounds such as 2-chloro-4-fluorobenzylamine demonstrate melting points in the range of 72-73°C [3], suggesting that the target compound may exhibit similar thermal behavior. The dual halogen substitution pattern (chlorine and fluorine) contributes to enhanced crystal packing through halogen bonding interactions, which typically results in increased melting points [4] [5].

Boiling Point Predictions

The boiling point of N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine is expected to be substantially higher than ethylenediamine (118°C) due to the increased molecular weight (202.67 g/mol) and enhanced intermolecular forces [1] [2]. The compound's boiling point is estimated to exceed 200°C under standard atmospheric pressure, considering the thermal stability imparted by the aromatic ring system and the presence of multiple nitrogen atoms capable of hydrogen bonding [6] [7].

Phase Transition Analysis

The compound's phase behavior is characterized by the interplay between hydrogen bonding from the ethylenediamine moiety and van der Waals interactions from the halogenated aromatic ring. The fluorine substituent contributes to increased thermal stability due to the strength of the C-F bond (486 kJ/mol in CF₄), while the chlorine atom provides additional molecular weight and polarizability [8] [9]. These factors collectively result in enhanced thermal stability compared to non-halogenated analogs.

| Property | Value | Reference Compound | Comparison |

|---|---|---|---|

| Melting Point | >70°C (estimated) | Ethylenediamine (8.5°C) | Significantly higher |

| Boiling Point | >200°C (estimated) | Ethylenediamine (118°C) | Substantially elevated |

| Phase Stability | Enhanced | Benzylamine (185°C) | Comparable thermal range |

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine reflects its amphiphilic nature, containing both hydrophilic amine groups and a lipophilic halogenated aromatic ring. This dual character results in moderate solubility in polar solvents and limited solubility in non-polar media .

Polar Solvent Solubility

The compound exhibits good solubility in polar protic solvents such as ethanol and methanol, characteristic of ethylenediamine derivatives [12] [7]. The presence of two primary amine groups enables extensive hydrogen bonding with protic solvents, facilitating dissolution. In aqueous media, the compound demonstrates moderate solubility due to the hydrophilic nature of the ethylenediamine backbone, though this is somewhat reduced by the lipophilic aromatic substituent [13] .

Water solubility is estimated to be in the range of 10-50 g/L at room temperature, significantly lower than ethylenediamine (miscible) but higher than purely aromatic amines [1] [2]. The solubility in dimethyl sulfoxide (DMSO) is expected to be excellent due to the solvent's ability to solvate both polar and non-polar regions of the molecule [15].

Non-Polar Solvent Behavior

In non-polar solvents such as hexane and toluene, N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine exhibits limited solubility. The hydrophilic ethylenediamine moiety creates unfavorable interactions with hydrocarbon solvents, resulting in poor dissolution [6] [16]. However, the presence of the aromatic ring provides some compatibility with aromatic solvents, though overall solubility remains restricted.

Solvent-Dependent Behavior

The compound's solubility behavior demonstrates strong pH dependence in aqueous systems. At acidic pH values (pH < 7), protonation of the amine groups enhances water solubility through increased ionic character. Conversely, at basic pH values (pH > 9), the neutral form predominates, reducing aqueous solubility [1] [17].

| Solvent Type | Solubility | Mechanism | Temperature Effect |

|---|---|---|---|

| Water | Moderate | Hydrogen bonding | Increased with temperature |

| Ethanol | Good | Hydrogen bonding | Favorable across range |

| Methanol | Good | Hydrogen bonding | Enhanced dissolution |

| DMSO | Excellent | Dipolar interactions | Minimal effect |

| Hexane | Poor | Unfavorable interactions | Negligible improvement |

Acid-Base Behavior and pKa Determination

The acid-base properties of N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine are governed by the presence of two primary amine groups, which exhibit characteristic basic behavior with pKa values influenced by the electron-withdrawing effects of the halogenated aromatic substituent [16] [1].

Primary pKa Values

The compound is expected to exhibit two distinct pKa values corresponding to the sequential protonation of the amine groups. Based on the parent ethylenediamine (pKa₁ = 10.71, pKa₂ = 7.56) [1] [17], the target compound's pKa values are anticipated to be lower due to the electron-withdrawing nature of the 2-chloro-4-fluorobenzyl group.

The first pKa (pKa₁) is estimated to be in the range of 9.5-10.5, corresponding to protonation of the terminal amine group. The second pKa (pKa₂) is predicted to be approximately 6.5-7.5, reflecting the protonation of the benzyl-substituted amine under more acidic conditions [16] [1].

Electronic Effects on Basicity

The electron-withdrawing effects of both chlorine and fluorine substituents reduce the electron density on the aromatic ring, which in turn decreases the basicity of the adjacent amine group through inductive effects. Fluorine, being more electronegative (4.0) than chlorine (3.0), contributes more significantly to this effect [8] [9].

The 2-chloro-4-fluoro substitution pattern creates a cumulative electron-withdrawing effect that stabilizes the protonated form of the amine through resonance and inductive mechanisms. This results in a measurable decrease in pKa values compared to unsubstituted benzylamine derivatives [16] [18].

pH-Dependent Speciation

At physiological pH (7.4), the compound exists predominantly in its monoprotonated form, with the terminal amine group protonated and the benzyl-substituted amine largely neutral. This speciation pattern influences the compound's solubility, membrane permeability, and potential biological interactions [1] [17].

| pH Range | Predominant Species | Charge State | Solubility Impact |

|---|---|---|---|

| < 6.0 | Fully protonated | +2 | Maximum water solubility |

| 6.0-8.0 | Monoprotonated | +1 | Moderate solubility |

| 8.0-10.0 | Partially neutral | Mixed | Reduced solubility |

| > 10.0 | Fully neutral | 0 | Minimum water solubility |

Spectroscopic Fingerprints: IR, NMR, and Mass Spectral Signatures

The spectroscopic characterization of N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine provides distinct fingerprint patterns that enable structural identification and purity assessment. The compound's spectroscopic signatures reflect the contributions of both the ethylenediamine backbone and the halogenated aromatic substituent [19] [20].

Infrared Spectroscopy (IR)